Tris(dimethylamino)silane (TDMAS), also known as N,N,N',N',N'',N''-hexamethylsi lane-1,1,1-triamine, is an organosilicon compound with the chemical formula SiH(N(CH3)2)3. [] It is a colorless liquid with a characteristic amine-like odor. [] TDMAS serves as a versatile precursor in material science, particularly in the fabrication of silicon-containing thin films via various deposition techniques like Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). [, , , , , , , , , , , ]
Tris(dimethylamino)silane can be synthesized through various methods, primarily involving the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound. The process typically includes the following steps:
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity to meet electronic-grade material standards .
Tris(dimethylamino)silane undergoes several significant chemical reactions:
The mechanism by which tris(dimethylamino)silane acts primarily involves its interaction with hydroxyl groups on silicon surfaces during deposition processes:
Tris(dimethylamino)silane exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring high purity and stability under specific conditions .
Tris(dimethylamino)silane has diverse applications across various fields:
TDMAS is unambiguously defined by the molecular formula C₆H₁₉N₃Si, corresponding to a systematic IUPAC name of N,N,N',N',N'',N''-Hexamethylsilanetriamine [4] [8]. Its structure comprises a silicon center covalently bonded to one hydrogen atom and three –N(CH₃)₂ groups, resulting in a tetrahedral coordination geometry. The silicon-nitrogen bonds exhibit bond lengths of approximately 186 pm, longer than typical C-N bonds (147 pm), reflecting silicon’s larger atomic radius [2]. This configuration generates a molecule with significant dipole moments due to the electronegativity difference between nitrogen (3.04) and silicon (1.90).
The compound manifests as a colorless to light yellow liquid under ambient conditions, with a density of 0.838 g/mL at 25°C and a refractive index of 1.4247 [4] [5]. Its relatively low boiling point (145–148°C) and melting point (< -90°C) facilitate vapor-phase delivery in deposition systems [4] [8]. Critically, TDMAS displays high hydrolytic sensitivity (rated 8 on the reactivity scale), undergoing rapid decomposition upon exposure to moisture or protic solvents via nucleophilic displacement reactions [8]. This reactivity necessitates stringent handling under inert atmospheres but is exploited advantageously in chemisorption-driven deposition processes.
Table 1: Fundamental Physicochemical Properties of TDMAS
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 161.32 g/mol | - |
Boiling Point | 145–148°C | 760 mmHg |
Melting Point | < -90°C | - |
Density | 0.838 g/mL | 25°C |
Refractive Index | 1.4247 | 20°C |
Flash Point | 25°C (closed cup) | - |
Vapor Pressure Equation | log P (Pa) = A - B/(T + C) * | Derived from [3] |
Vapor pressure constants A, B, C vary with temperature ranges; see [3] for detailed Clausius-Clapeyron parameters.
The electronic structure of TDMAS governs its exceptional reactivity in deposition processes. Silicon’s electropositive nature (Pauling electronegativity: 1.90) versus nitrogen (3.04) polarizes the Si–N bonds (δ⁺Si–Nδ⁻), rendering silicon susceptible to nucleophilic attack. This polarization, combined with the availability of nitrogen lone pairs, enables negative hyperconjugation – a stereoelectronic effect where electron density from nitrogen p-orbitals delocalizes into silicon’s low-lying σ* orbitals or vacant d-orbitals [2]. This phenomenon reduces the energy barrier for Si–N bond cleavage and enhances the silicon center’s electrophilicity.
Bond energy analyses reveal that the Si–N bond strength (~439 kJ/mol) is substantially lower than Si–O bonds (~798 kJ/mol) but higher than Si–Si bonds (~327 kJ/mol) [2]. This intermediate strength facilitates controlled ligand exchange during atomic layer deposition (ALD) cycles. Upon interaction with oxidants (e.g., ozone, H₂O) or plasma species (e.g., NH₃ plasma), TDMAS undergoes sequential ligand displacement and oxidation:
Infrared spectroscopy confirms dissociative adsorption mechanisms, with characteristic absorbances at 3676 cm⁻¹ (N–H stretch) and 2073 cm⁻¹ (Si–H stretch) observed upon TDMAS chemisorption on hydroxylated silicon surfaces [6]. The Si–H bond’s vibrational signature (~2100–2200 cm⁻¹) is particularly crucial, serving as an in-situ diagnostic for monolayer formation completeness during ALD cycles.
TDMAS’s scientific lineage traces back to foundational breakthroughs in organosilicon synthesis. The inaugural organosilicon compound, tetraethylsilane, was serendipitously prepared in 1863 by Charles Friedel and James Crafts via the reaction of tetrachlorosilane with diethylzinc [2]. This discovery inaugurated systematic exploration of carbon-silicon bonds, though practical applications remained elusive for decades.
Frederic Stanley Kipping’s pioneering work (early 1900s) established seminal methodologies for organosilicon synthesis, particularly using Grignard reagents (RMgX) to generate alkyl- and arylsilanes [2]. Kipping’s erroneous characterization of polysiloxanes as ketone analogues led to the enduring misnomer "silicones." Nevertheless, his research laid the groundwork for silicone polymer science. The industrial viability of organosilicon compounds crystallized with Eugene Rochow’s 1945 development of the Müller-Rochow process – a direct synthesis route where methyl chloride reacts with silicon-copper alloy to produce methylchlorosilanes [2]:
2 CH₃Cl + Si → (CH₃)₂SiCl₂ + (CH₃)₃SiCl + CH₃SiCl₃
This scalable process, producing over 1 million tons annually, democratized access to organosilicon precursors. TDMAS emerged as a specialized derivative optimized for high-purity applications. Its synthesis leverages amination of chlorosilanes or controlled redistribution reactions involving hexamethyldisilazane [(CH₃)₃Si]₂NH. The compound gained prominence in the 1990s–2000s as semiconductor manufacturers sought precursors compatible with ALD’s stringent requirements: high vapor pressure, self-limiting surface reactivity, and minimal carbon incorporation [3] [6] [9].
TDMAS has become indispensable for depositing silicon dioxide (SiO₂) and hafnium silicate (HfSiOₓ) gate dielectrics in sub-10 nm semiconductor nodes. Its utility stems from three synergistic properties:
In hafnium silicate deposition, TDMAS serves as the silicon source alongside hafnium amides (e.g., Hf(NEtMe)₄). The silicate interface layer (0.8–2 nm) prevents interfacial reactions between HfO₂ and poly-Si electrodes during annealing, preserving carrier mobility and threshold voltage stability [3]. Electrical analyses confirm TDMAS-derived SiO₂ films exhibit exceptional dielectric integrity, with breakdown fields reaching 2.7 V/nm – approaching the theoretical limit for SiO₂ – and leakage currents suppressed by 100× versus thermal oxides at equivalent equivalent oxide thickness (EOT) [7].
Table 2: ALD Process Parameters and Film Characteristics Using TDMAS
Parameter | SiO₂ with TDMAS/O₃ | SiO₂ with BDMAS/O₃ | HfSiOₓ with TDMAS/Hf-amide/O₃ |
---|---|---|---|
Growth Rate (Å/cycle) | 0.8–1.0 | 1.5 | 0.4–0.6 |
Deposition Temp. (°C) | 155–350 | 155–350 | 300–350 |
Carbon Content (at.%) | ≤0.5 | 0.8–1.2 | <1.0 |
Refractive Index | 1.46 | 1.45 | 1.95 |
Leakage Current Density | 10⁻⁸ A/cm² at 1 V | Not reported | 10⁻⁷ A/cm² at 1 V |
Breakdown Strength | 2.7 V/nm | Not reported | >2.5 V/nm |
Data compiled from [3] [6] [7]. BDMAS = Bis(dimethylamino)silane.
TDMAS competes with several silicon precursors in ALD processes, each exhibiting distinct trade-offs:
Limitations: Require high deposition temperatures (>450°C), generate corrosive HCl byproducts, and suffer from poor nucleation on sensitive substrates [9]. Chlorine residues degrade transistor reliability via charge trapping.
Silane (SiH₄):
Limitations: Pyrophoric nature necessitates extreme safety measures; limited selectivity and poor conformality in high-aspect-ratio structures [9].
Bis(dimethylamino)silane (BDMAS; SiH₂[N(CH₃)₂]₂):
TDMAS strikes an optimal balance: its vapor pressure (~10–100 Torr at 20–60°C) exceeds BDMAS, ensuring efficient precursor delivery [3]. Crucially, the steric bulk of three dimethylamino groups moderates gas-phase reactivity, suppressing premature reactions with oxidants. This enables sharper interfaces and superior conformality (>95% step coverage in structures with aspect ratios >20:1) [6] [9]. Recent innovations employ temperature-controlled water vapor pulses between ozone exposures to regenerate surface hydroxyls, sustaining growth linearity beyond 100 cycles while minimizing interfacial carbonaceous residues [6]. Such process refinements cement TDMAS’s status as the precursor of choice for next-generation logic and memory devices requiring sub-nanometer EOT control.
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